

2-Aminobenzothiazole Derivatives as Anticancer Agents: A Technical Guide

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Compound of Interest

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The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have garnered significant attention as a promising class of anticancer agents due to their ability to target a wide array of proteins implicated in cancer cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the anticancer potential of 2-aminobenzothiazole derivatives, focusing on their synthesis, mechanisms of action, and both in vitro and in vivo efficacy.

Core Anticancer Activity and Mechanisms of Action

2-Aminobenzothiazole derivatives exert their anticancer effects by inhibiting key signaling pathways that are frequently dysregulated in cancer. These compounds have been shown to target several families of protein kinases and other crucial cellular proteins.

Key Molecular Targets:

- Tyrosine Kinases: This class of enzymes is a primary focus for 2-aminobenzothiazole derivatives.
 - Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers, leading to uncontrolled cell growth. Certain 2-aminobenzothiazole derivatives act as potent EGFR inhibitors.[1][2]

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a critical target for anti-cancer therapies. Several 2-aminobenzothiazole hybrids have been developed as effective VEGFR-2 inhibitors.[\[1\]](#)
- Other Tyrosine Kinases: These derivatives also show inhibitory activity against other tyrosine kinases such as c-MET and Focal Adhesion Kinase (FAK).[\[1\]](#)
- Serine/Threonine Kinases:
 - Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, particularly CDK2, these compounds can induce cell cycle arrest, preventing cancer cell division.[\[1\]](#)[\[3\]](#)
 - PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Many 2-aminobenzothiazole derivatives have been designed to target key components of this pathway, such as PI3K and mTOR.[\[3\]](#)[\[4\]](#)

Quantitative Data on Anticancer Activity

The anticancer efficacy of 2-aminobenzothiazole derivatives has been extensively evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. In vivo studies, often using xenograft models, provide crucial data on tumor growth inhibition.

Table 1: In Vitro Anticancer Activity of 2-Aminobenzothiazole Derivatives (IC₅₀ values in μM)

Compound	Cancer Cell Line	IC50 (μM)	Reference
OMS5	A549 (Lung)	61.03	[3]
MCF-7 (Breast)	24.16	[3]	
OMS14	A549 (Lung)	26.09	[3]
MCF-7 (Breast)	22.13	[3]	
Compound 13	HCT116 (Colon)	6.43	[1]
A549 (Lung)	9.62	[1]	
A375 (Melanoma)	8.07	[1]	
Compound 20	HepG2 (Liver)	9.99	[1]
HCT-116 (Colon)	7.44	[1]	
MCF-7 (Breast)	8.27	[1]	
Compound 21	HepG2 (Liver)	12.14	[1]
HCT-116 (Colon)	11.25	[1]	
MCF-7 (Breast)	10.34	[1]	
Compound 25	MKN-45 (Gastric)	0.06	[1]
H460 (Lung)	0.01	[1]	
HT-29 (Colon)	0.18	[1]	
Ive	EAC (Ascites)	10-24	[5]
MCF-7 (Breast)	15-30	[5]	
HeLa (Cervical)	33-48	[5]	
IVf	EAC (Ascites)	10-24	[5]
MCF-7 (Breast)	15-30	[5]	
HeLa (Cervical)	33-48	[5]	
IVh	EAC (Ascites)	10-24	[5]

Vg	EAC (Ascites)	10-24	[5]
BTZ	U251 (Glioblastoma)	3.5	[6]
C6 (Glioma)	4	[6]	

Table 2: In Vivo Anticancer Activity of 2-Aminobenzothiazole Derivatives

Compound	Cancer Model	Animal Model	Dosage	Route of Administration	Tumor Growth Inhibition (%)	Reference
Compound 41	Not Specified	Not Specified	Not Specified	Not Specified	Remarkable suppression	[7]
9a	ER+ and ER- human mammary carcinoma	Nude mice	Not Specified	Not Specified	Potent growth inhibition	[7]
OMS5	Lung (A549) and Breast (MCF-7) xenografts	Not Specified	Not Specified	Not Specified	Reduced tumor growth	[7]
BTZ	C6 glioma xenograft	Rat	10 and 15 mg/kg daily for 21 days	Not Specified	88	[6]
2-(4-amino-3-methylphenyl)benzothiazole	OVCAR-3 (Ovarian) in hollow fibres	Mice	10 mg/kg	i.p.	>50	[8]
2-(4-amino-3-methylphenyl)benzothiazole	OVCAR-3 (Ovarian) s.c. xenograft	Mice	6.7 and 10 mg/kg	Not Specified	Delayed growth	[8]

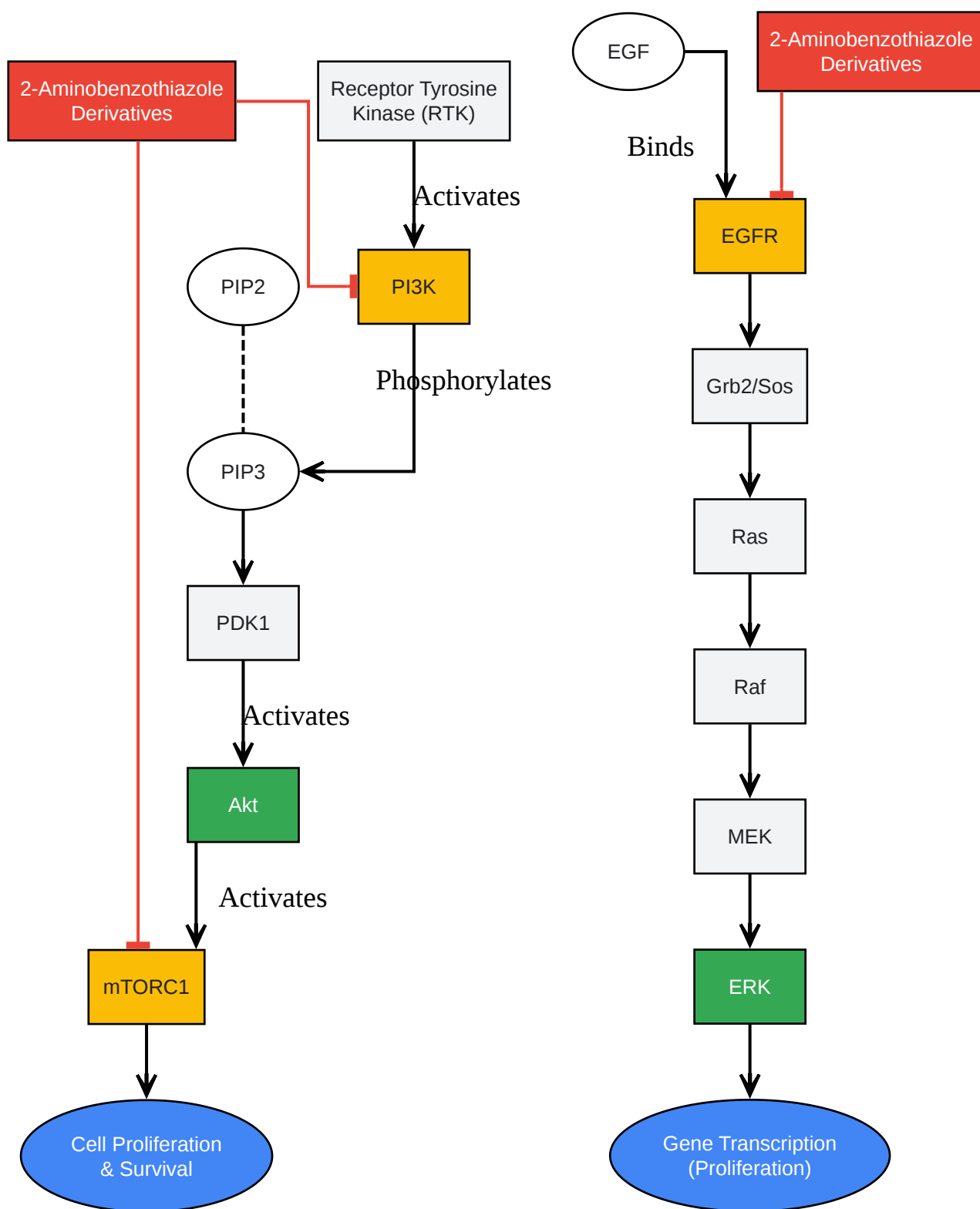
Compound 82	U-87 MG (Glioblastoma), A549 (Lung), and HCT116 (Colon) xenografts	Not Specified	Not Specified	Not Specified	Demonstrated tumor growth inhibition	[9]
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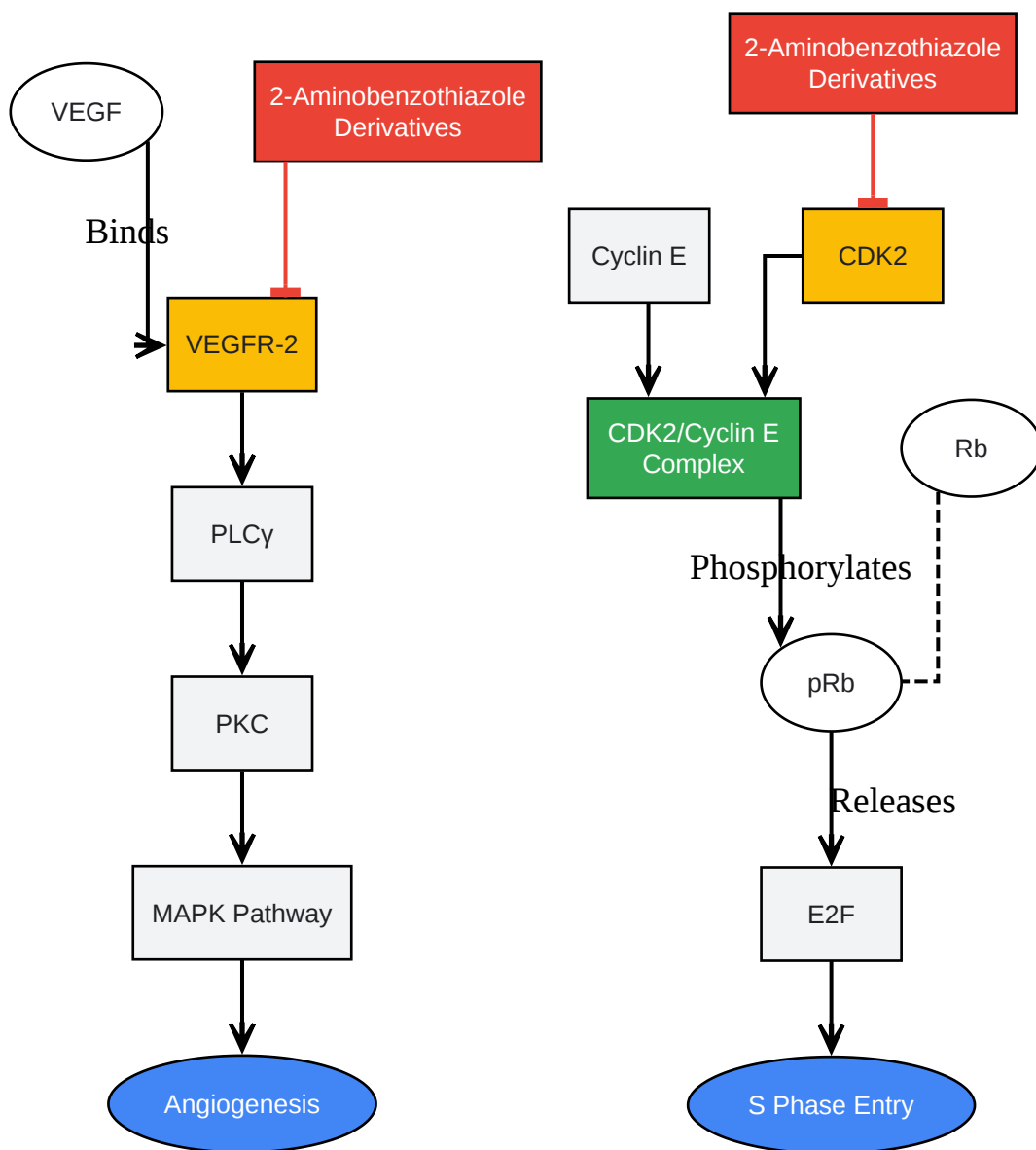
Signaling Pathways and Visualizations

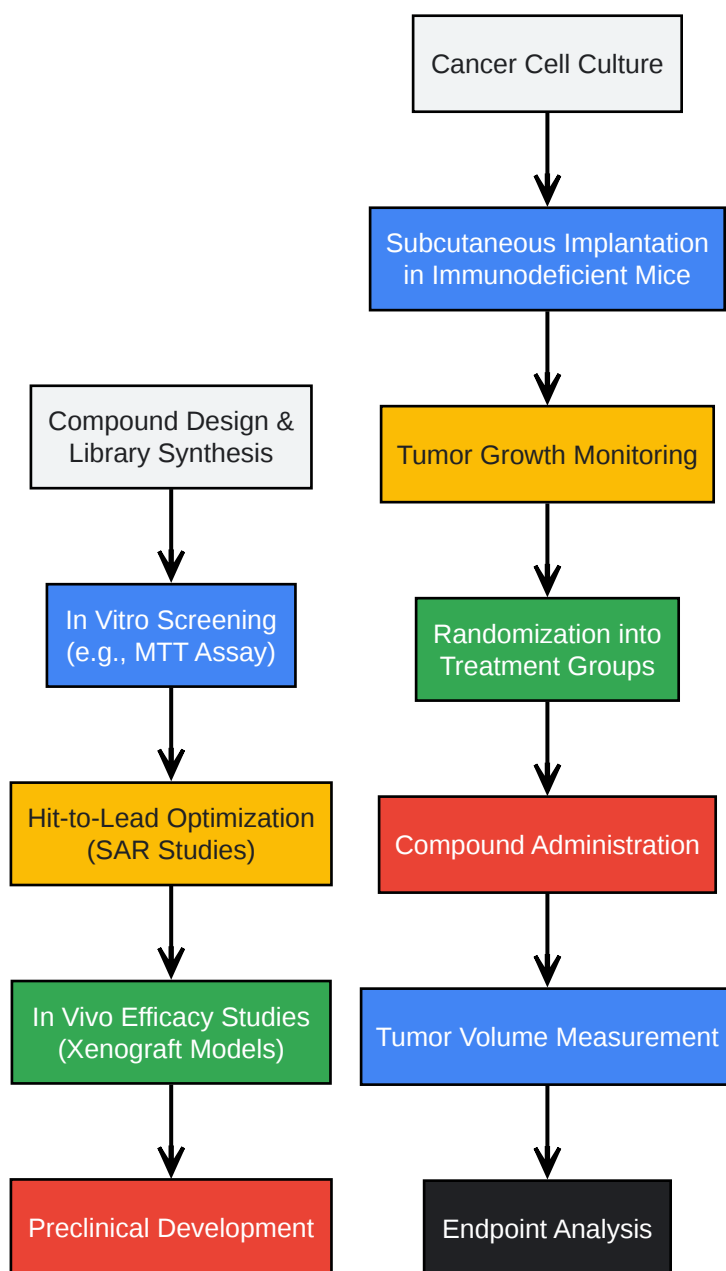
The anticancer activity of 2-aminobenzothiazole derivatives is intrinsically linked to their ability to modulate key cellular signaling pathways. The following diagrams, rendered in DOT language for Graphviz, illustrate these pathways and the points of inhibition.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a critical regulator of cell survival and proliferation. Many 2-aminobenzothiazole derivatives function by inhibiting key kinases in this cascade.







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